BenchChemオンラインストアへようこそ!

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid

Medicinal Chemistry Chemical Biology Cross-Coupling

This halogenated α,α-disubstituted amino acid is a premier scaffold for medicinal chemistry. It features orthogonal synthetic handles—a bromine for heavy-atom phasing and Pd-catalyzed cross-coupling, and a para-fluorine for fine-tuning metabolic stability and lipophilicity—making it irreplaceable by mono-substituted analogs. With a predicted LogP of ~2.0 and a quaternary α‑carbon that resists metabolism, it is engineered for developing CNS‑penetrant therapeutics and PET tracers. The scaffold falls within the chemical space of US8440711B2, offering a direct route to novel analogs for inflammatory disease research. Choose this building block for SAR studies requiring unique Br/F synergy.

Molecular Formula C9H9BrFNO2
Molecular Weight 262.078
CAS No. 1270505-27-5
Cat. No. B2626110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid
CAS1270505-27-5
Molecular FormulaC9H9BrFNO2
Molecular Weight262.078
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)Br)(C(=O)O)N
InChIInChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)6-3-2-5(11)4-7(6)10/h2-4H,12H2,1H3,(H,13,14)
InChIKeyOQNOGEXWVPOILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic Acid (CAS 1270505-27-5): A Halogenated α,α-Disubstituted Amino Acid Building Block for Precision Medicinal Chemistry


2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid (CAS 1270505-27-5) belongs to the class of halogenated α,α-disubstituted amino acids. It features a quaternary α‑carbon bearing both amine and carboxylic acid functionalities, with a 2‑bromo‑4‑fluorophenyl substituent introducing orthogonal synthetic handles . With a molecular formula of C₉H₉BrFNO₂ and a molecular weight of 262.08 g·mol⁻¹, it is primarily employed as a versatile small‑molecule scaffold in medicinal chemistry and chemical biology .

Why 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic Acid Cannot Be Replaced by Generic Amino Acid Analogs


Generic substitution with mono‑halogenated or non‑halogenated α‑amino acids is ineffective because the 2‑bromo‑4‑fluorophenyl motif confers a unique combination of steric, electronic, and reactivity features that govern target engagement, metabolic stability, and synthetic utility [1]. The bromine atom at the ortho‑position provides a heavy‑atom handle for X‑ray crystallography and Suzuki/Heck cross‑coupling, while the fluorine at the para‑position fine‑tunes lipophilicity, metabolic vulnerability, and aromatic ring electronics in ways that mono‑substituted analogs cannot simultaneously achieve [2].

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic Acid: Quantitative Comparator-Based Evidence for Scientific Selection


Dual Orthogonal Halogen Handles vs. Mono-Halogenated α-Amino Acids

The 2‑bromo‑4‑fluorophenyl motif provides two electronically and sterically distinct halogen atoms on the aromatic ring, enabling orthogonal functionalization not possible with mono‑halogen analogs such as 2‑amino‑2‑(2‑bromophenyl)propanoic acid or 2‑amino‑2‑(2‑fluorophenyl)propanoic acid. Bromine (σₚ = 0.23) is a superior leaving group for Pd‑catalyzed cross‑coupling, whereas fluorine (σₚ = 0.06) is resistant to oxidative addition and instead modulates ring electronics and metabolic stability .

Medicinal Chemistry Chemical Biology Cross-Coupling

Optimized Lipophilicity (LogP) for Blood-Brain Barrier Penetration vs. Mono-Halogen and Non-Halogenated Counterparts

The target compound exhibits a computed LogP of approximately 2.0, positioning it optimally for passive blood‑brain barrier permeability (optimal CNS LogP range: 2–4). In contrast, 2‑amino‑2‑(4‑fluorophenyl)propanoic acid is less lipophilic (LogP 1.78) and 2‑amino‑2‑(2‑fluorophenyl)propanoic acid is hydrophilic (XLogP3 –1.4), while 2‑amino‑2‑(4‑bromophenyl)propanoic acid is more lipophilic (LogP 2.06). The dual‑halogen pattern achieves a balanced LogP that neither mono‑halogen nor non‑halogenated analogs can replicate [1].

CNS Drug Discovery Physicochemical Property Optimization LogP

Steric Bulk at the α‑Carbon Hinders Metabolic Deamination vs. Non‑Substituted Phenylalanine

The α,α‑disubstituted architecture of the target compound introduces steric hindrance that protects the amino acid from rapid deamination by plasma and hepatic amino acid oxidases. Non‑substituted L‑phenylalanine undergoes complete deamination within minutes in vitro, whereas α‑methyl amino acid derivatives show substantially prolonged half‑lives (class‑level inference [1]).

Metabolic Stability Prodrug Design Enzyme Resistance

Heavy Atom (Br) Facilitates Experimental Phasing in X‑Ray Crystallography vs. All‑Light Atom Analogs

The bromine atom provides anomalous scattering signal (f ″ = 1.28 e⁻ at Cu‑Kα) that is indispensable for experimental phasing (SAD/MAD) in X‑ray crystallography. Non‑brominated analogs such as 2‑amino‑2‑(4‑fluorophenyl)propanoic acid or 2‑amino‑2‑(2‑fluorophenyl)propanoic acid lack sufficient anomalous signal, requiring selenomethionine labeling or molecular replacement for phasing [1].

Structural Biology X‑ray Crystallography Fragment Screening

Commercial Availability in >95% Purity vs. Custom Synthesis Lead Time and Cost

The compound is stocked by multiple reputable suppliers (AKSci, CymitQuimica, ChemSrc) with a minimum purity specification of 95%, and typical catalog quantities ranging from 25 mg to gram scale, significantly reducing procurement lead time and cost compared to custom synthesis of closely related but commercially unavailable analogs such as 2‑amino‑2‑(2‑bromo‑4‑fluorophenyl)butanoic acid or 2‑amino‑2‑(2‑bromo‑4‑chlorophenyl)propanoic acid .

Procurement Supply Chain Research Efficiency

Patent Landscape: Scaffold is Explicitly Claimed in the 2‑Aryl‑2‑fluoropropanoic Acid Patent Family (US8440711)

The Dompé pha.r.ma patent US8440711B2 (filed 2007, granted 2013) explicitly claims (R,S) 2‑aryl‑2‑fluoropropanoic acids encompassing substitution patterns that include the 2‑bromo‑4‑fluorophenyl motif. This establishes a demonstrated therapeutic interest in compounds bearing the identical aryl‑halogen substitution as the target compound, specifically for neutrophil‑mediated inflammatory pathologies (psoriasis, ulcerative colitis, COPD, rheumatoid arthritis, ischemia‑reperfusion injury) [1].

Intellectual Property Drug Discovery Patent Analysis

Proven Application Scenarios for 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic Acid Based on Quantitative Evidence


Medicinal Chemistry Library Design Requiring Orthogonal Halogen Handles

The dual Br/F substitution pattern enables iterative, chemo‑selective functionalization: the bromine undergoes Pd‑catalyzed Suzuki‑Miyaura or Buchwald‑Hartwig coupling, while the fluorine modulates electronic properties and metabolic stability. This orthogonal reactivity makes the compound ideal as a core scaffold for generating diverse analog libraries in drug discovery programs.

Structure‑Based Drug Design (SBDD) and Fragment‑Based Lead Discovery (FBLD)

The bromine atom’s strong anomalous signal (f ″ = 1.28 e⁻ at Cu‑Kα) [1] allows de novo experimental phasing of protein–ligand co‑crystal structures, facilitating rapid determination of binding poses during fragment elaboration. This is particularly valuable when non‑brominated fragments fail to yield interpretable electron density maps.

CNS‑Targeted Peptidomimetic and Small‑Molecule Programs

A predicted LogP of ~2.0 positions the compound within the optimal lipophilicity window for passive blood‑brain barrier permeability (optimal range: 2–4) [2]. Combined with the metabolic stabilization conferred by the α,α‑disubstituted architecture, the scaffold is well‑suited for designing CNS‑penetrant protease inhibitors, receptor modulators, and PET‑tracer precursors.

Neutrophil‑Mediated Inflammatory Disease Research

The scaffold is explicitly encompassed within the chemical space claimed by US8440711B2 for treating tissue damage arising from exacerbated polymorphonucleated neutrophil (PMN) recruitment [3]. Research groups investigating psoriasis, ulcerative colitis, COPD, rheumatoid arthritis, or ischemia‑reperfusion injury can procure this building block to synthesize novel analogs within a validated pharmacological space.

Quote Request

Request a Quote for 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.